molecular formula C12H20ClN3O B1653716 4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride CAS No. 1909327-75-8

4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride

Cat. No. B1653716
M. Wt: 257.76
InChI Key: AXKWXTKRVKRHGV-UHFFFAOYSA-N
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Description

“4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C12H20ClN3O and a molecular weight of 257.76 . It is a derivative of oxadiazole, a heterocyclic compound containing nitrogen, which has been the center of attention for their high therapeutic values .


Chemical Reactions Analysis

The specific chemical reactions involving “4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride” are not mentioned in the available resources. Oxadiazole derivatives, in general, are known to participate in a variety of reactions due to their versatile chemical structure .


Physical And Chemical Properties Analysis

The compound is reported to have a molecular weight of 257.76 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved resources.

Scientific Research Applications

Oxadiazole Derivatives in Medicinal Chemistry

Oxadiazoles, including the 1,3,4-oxadiazole moiety, exhibit a broad spectrum of bioactivities due to their unique structural features. These compounds have been extensively researched for their potential in treating various diseases, thanks to their ability to interact with different enzymes and receptors through multiple weak interactions. The research has highlighted oxadiazole derivatives' roles across a range of therapeutic areas, including anticancer, antifungal, antibacterial, and anti-inflammatory applications, among others. This underlines the potential of compounds like "4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride" in contributing to the development of new medicinal agents (Verma et al., 2019).

Piperidine Derivatives and Cytochrome P450 Enzyme Inhibition

Piperidine derivatives play a crucial role in the pharmacokinetics of drugs, particularly through their interaction with Cytochrome P450 (CYP) enzymes. These interactions are pivotal in understanding drug metabolism and potential drug-drug interactions. The selectivity and potency of chemical inhibitors, including those based on the piperidine structure, against various CYP isoforms are essential for the safe and effective use of pharmaceutical compounds, suggesting a research interest in piperidine derivatives for modulating drug metabolism and enhancing therapeutic efficacy (Khojasteh et al., 2011).

Biological Applications Beyond Drug Development

The chemical versatility of oxadiazole and piperidine compounds extends beyond traditional pharmaceuticals into areas such as material science, where their unique properties are harnessed for developing new materials with potential applications in various industries. This includes the development of chemosensors, highlighting the adaptability of these compounds in responding to environmental or analytical challenges through molecular design (Sharma et al., 2022).

properties

IUPAC Name

3-cyclobutyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O.ClH/c1-2-10(3-1)12-14-11(16-15-12)8-9-4-6-13-7-5-9;/h9-10,13H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKWXTKRVKRHGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NOC(=N2)CC3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride

CAS RN

1909327-75-8
Record name Piperidine, 4-[(3-cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909327-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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